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Compound of Interest

Compound Name: 2-Cyanoselenophene

Cat. No.: B15232800 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive experimental data for 2-cyanoselenophene is not readily available

in the public domain. This guide is constructed based on the fundamental principles of organic

chemistry and by drawing parallels with well-characterized analogous compounds, such as 2-

cyanofuran and 2-cyanothiophene. All quantitative data and experimental protocols should be

considered predictive and require experimental validation.

Introduction
2-Cyanoselenophene, also known as selenophene-2-carbonitrile, is a heterocyclic organic

compound with the chemical formula C₅H₃NSe. It belongs to the family of selenophenes, which

are selenium analogs of thiophenes and furans. The incorporation of a selenium atom and a

cyano group imparts unique electronic and chemical properties to the molecule, making it a

subject of interest in medicinal chemistry and materials science. This guide provides a

theoretical overview of its chemical properties, predicted spectroscopic data, and potential

synthetic and reactive pathways.

Molecular Structure and Properties
The structure of 2-cyanoselenophene consists of a five-membered aromatic ring containing

one selenium atom, with a cyano group attached at the C2 position.

Predicted Molecular Properties:
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Property Value

Molecular Formula C₅H₃NSe

Molecular Weight 156.05 g/mol

CAS Number 7651-60-7

Appearance Expected to be a solid or high-boiling liquid

Solubility
Predicted to be soluble in common organic

solvents

Predicted Spectroscopic Data
The following spectroscopic data are predictions based on the analysis of analogous

compounds and general principles of spectroscopy.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three signals in the aromatic region,

corresponding to the three protons on the selenophene ring. The chemical shifts are influenced

by the electronegativity of the selenium atom and the electron-withdrawing nature of the cyano

group.

Predicted ¹H NMR Data (in CDCl₃):

Proton
Predicted Chemical
Shift (ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J) in Hz

H3 7.2 - 7.4 Doublet of doublets
J₃₄ ≈ 5-6 Hz, J₃₅ ≈ 1-2

Hz

H4 7.0 - 7.2 Doublet of doublets
J₄₃ ≈ 5-6 Hz, J₄₅ ≈ 3-4

Hz

H5 7.5 - 7.7 Doublet of doublets
J₅₃ ≈ 1-2 Hz, J₅₄ ≈ 3-4

Hz
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¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals for the five carbon atoms in the

molecule. The carbon of the cyano group will appear in the characteristic nitrile region, while

the ring carbons will be in the aromatic region.

Predicted ¹³C NMR Data (in CDCl₃):

Carbon Predicted Chemical Shift (ppm)

C2 135 - 140

C3 128 - 132

C4 125 - 128

C5 130 - 135

CN 115 - 120

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of a strong absorption band for the C≡N

stretch of the nitrile group.

Predicted IR Absorption Bands:

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

C≡N Stretch 2220 - 2240 Strong

C-H Aromatic Stretch 3000 - 3100 Medium

C=C Aromatic Stretch 1400 - 1600 Medium to Weak

C-Se Stretch 500 - 600 Medium to Weak

Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15232800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The

fragmentation pattern would likely involve the loss of HCN, Se, or cleavage of the selenophene

ring. The presence of selenium would be indicated by a characteristic isotopic pattern.

Predicted Mass Spectrum Fragmentation:

m/z Fragment

156 [M]⁺

129 [M - HCN]⁺

77 [C₅H₃N]⁺

Synthesis
While specific, validated experimental protocols for the synthesis of 2-cyanoselenophene are

not readily available, a plausible synthetic route can be proposed based on established

methods for the synthesis of heterocyclic nitriles.

Proposed Synthesis from 2-Bromoselenophene
A common method for introducing a cyano group onto an aromatic ring is through a

nucleophilic substitution reaction using a cyanide salt, often catalyzed by a transition metal.

Reaction Scheme:

2-Bromoselenophene

2-Cyanoselenophene

Heat

CuCN

DMF or NMP

Click to download full resolution via product page
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Figure 1. Proposed synthesis of 2-cyanoselenophene.

Experimental Protocol (Hypothetical):

To a solution of 2-bromoselenophene (1.0 eq) in a high-boiling polar aprotic solvent such as

N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), add copper(I) cyanide (1.2

eq).

Heat the reaction mixture to reflux (typically 150-200 °C) and monitor the reaction progress

by gas chromatography (GC) or thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into an aqueous

solution of ferric chloride or sodium cyanide to decompose the copper complexes.

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel or by distillation under

reduced pressure.

Reactivity
The chemical reactivity of 2-cyanoselenophene is dictated by the interplay of the aromatic

selenophene ring and the electron-withdrawing cyano group.

Electrophilic Aromatic Substitution
The selenophene ring is generally susceptible to electrophilic attack. However, the strongly

deactivating cyano group will direct incoming electrophiles primarily to the C4 and C5 positions.

The overall reactivity will be lower than that of unsubstituted selenophene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15232800?utm_src=pdf-body
https://www.benchchem.com/product/b15232800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15232800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Cyanoselenophene
4-E-2-CyanoselenopheneElectrophilic Attack at C4

5-E-2-Cyanoselenophene

Electrophilic Attack at C5

Electrophile (E+)
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Figure 2. Electrophilic substitution on 2-cyanoselenophene.

Nucleophilic Reactions
The cyano group can undergo nucleophilic addition, which can be followed by hydrolysis to

form a carboxylic acid or reduction to form an amine.

Hydrolysis of the Cyano Group:

2-Cyanoselenophene

Selenophene-2-carboxylic acid

H₃O⁺ or OH⁻, Heat

Click to download full resolution via product page

Figure 3. Hydrolysis of 2-cyanoselenophene.

Reduction of the Cyano Group:

2-Cyanoselenophene

2-(Aminomethyl)selenophene

Reducing Agent (e.g., LiAlH₄)
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Click to download full resolution via product page

Figure 4. Reduction of 2-cyanoselenophene.

Conclusion
2-Cyanoselenophene is a molecule with predicted chemical properties that make it an

interesting candidate for further investigation in various fields of chemistry. The theoretical data

and proposed synthetic and reactivity pathways presented in this guide offer a starting point for

researchers. However, it is crucial to emphasize that all information provided herein requires

experimental verification. The development of a reliable synthetic protocol and the full

characterization of its spectroscopic and reactive profile will be essential for unlocking the

potential of this compound.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 2-Cyanoselenophene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15232800#2-cyanoselenophene-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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